molecular formula C12H10N2 B3354961 5-Methyl-5h-pyrido[4,3-b]indole CAS No. 61406-19-7

5-Methyl-5h-pyrido[4,3-b]indole

Cat. No.: B3354961
CAS No.: 61406-19-7
M. Wt: 182.22 g/mol
InChI Key: OSJLOPGPFMIKTH-UHFFFAOYSA-N
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Description

5-Methyl-5H-pyrido[4,3-b]indole is an organic compound with the molecular formula C12H10N2. It is a derivative of the indole family, which is known for its significant biological and pharmacological properties. This compound is characterized by a fused pyridine and indole ring system, making it a heterocyclic aromatic compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5H-pyrido[4,3-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of pyridine derivatives with indole derivatives in the presence of a catalyst. For instance, the use of p-toluenesulfonic acid in toluene can facilitate the formation of the indole product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

5-Methyl-5H-pyrido[4,3-b]indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-5H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to bind to various receptors and enzymes, influencing biological processes. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-5H-pyrido[4,3-b]indole is unique due to its specific ring fusion and methyl substitution, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

5-methylpyrido[4,3-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-14-11-5-3-2-4-9(11)10-8-13-7-6-12(10)14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJLOPGPFMIKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=NC=C2)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452529
Record name 5H-Pyrido[4,3-b]indole, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61406-19-7
Record name 5H-Pyrido[4,3-b]indole, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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